[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
Brand Name: Vulcanchem
CAS No.: 27832-84-4
VCID: VC0197912
InChI: InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C
Molecular Formula: C34H54O4
Molecular Weight:

[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate

CAS No.: 27832-84-4

Cat. No.: VC0197912

Molecular Formula: C34H54O4

Molecular Weight:

* For research use only. Not for human or veterinary use.

[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate - 27832-84-4

Specification

CAS No. 27832-84-4
Molecular Formula C34H54O4
IUPAC Name [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
Standard InChI InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1
SMILES CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the serratane-type triterpenoids, characterized by a pentacyclic framework (13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹) with seven methyl groups and two acetate ester groups at positions 19 and 8. Its stereochemistry is defined by eight chiral centers (3S,6R,8S,11R,12S,15S,16R,19S,21R), contributing to its unique spatial arrangement .

Key Structural Features:

  • Pentacyclic Core: A fused ring system comprising three six-membered and two five-membered rings.

  • Acetate Esters: At positions 19 (acetyloxy) and 8 (acetate), influencing solubility and reactivity.

  • Methyl Groups: Seven methyl substituents distributed across the core, enhancing hydrophobicity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₄H₅₄O₄ (Inferred from IUPAC)
Molecular Weight526.81 g/mol (Estimated)
SolubilityOrganic solvents (e.g., chloroform, methanol)

Functional Group Reactivity

The compound undergoes characteristic reactions typical of triterpenoids:

Oxidation:

  • Reagents: KMnO₄ or CrO₃.

  • Products: Oxidized derivatives (e.g., ketones or epoxides) at unsaturated positions .

Reduction:

  • Reagents: LiAlH₄.

  • Products: Deacetylated forms (e.g., serratenediol) or reduced double bonds .

Hydrolysis:

  • Conditions: Acidic or basic.

  • Products: Serratenediol (non-acetylated form) and acetic acid .

Biosynthesis and Synthetic Pathways

Natural Occurrence

The compound is isolated from Lycopodium complanatum, a plant species in New Guinea, alongside serratenediol and tohogenol . Biosynthesis involves:

  • 2,3-Oxidosqualene Cyclization: Forms the dammarane cation intermediate, directing pentacyclic triterpene synthesis .

  • Post-Cyclization Modifications: Methylation, oxidation, and acetylation introduce functional groups .

Synthetic Routes

While direct synthesis data is limited, analogous methods for serratane-type triterpenoids include:

  • Esterification: Acetylation of serratenediol using acetic anhydride or acetyl chloride .

  • Chromatographic Purification: Column chromatography (e.g., silica gel) and thin-layer chromatography to isolate diacetate derivatives .

Table 2: Key Synthetic Steps

StepReagents/ConditionsOutcome
EsterificationAcetic anhydride, H₂SO₄Introduction of acetyl groups
PurificationSilica gel, chloroform/methanolIsolation of crystalline compound

Biological Activities and Mechanisms

Antimicrobial Activity

Pentacyclic triterpenoids exhibit broad-spectrum antimicrobial effects through:

  • Membrane Disruption: Interactions with microbial cell membranes.

  • Enzyme Inhibition: Targeting bacterial enzymes like DNA gyrase .

Study Highlights:

  • Derivatives show inhibition of Staphylococcus aureus and Escherichia coli .

  • Synergy with conventional antibiotics enhances efficacy .

Anti-Inflammatory and Anticancer Properties

The compound’s acetyl groups may modulate inflammatory pathways (e.g., NF-κB) and apoptosis.

  • Cytotoxicity: Induced apoptosis in cancer cell lines via pro-apoptotic signaling (e.g., caspase activation) .

  • Anti-Angiogenic Effects: Inhibition of vascular endothelial growth factor (VEGF) pathways .

Table 3: Bioactivity Comparison

ActivityTarget/PathwayEffect
AntimicrobialCell membranes, DNA gyraseGrowth inhibition
Anti-inflammatoryNF-κB, COX-2Reduced cytokine production
AnticancerCaspase-3, VEGFApoptosis, anti-angiogenesis

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a scaffold for drug design:

  • Drug Delivery: Solubility in organic solvents facilitates encapsulation in lipid-based carriers .

  • Prodrug Development: Acetyl groups enhance bioavailability; hydrolysis releases active serratenediol .

Industrial Uses

  • Intermediate Synthesis: Precursor for complex triterpenoid derivatives.

  • Material Science: Potential in polymer or surfactant formulations due to hydrophobicity .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity Variance
SerratenediolNon-acetylated formEnhanced water solubility
SerratriolAdditional hydroxyl groupStronger anti-inflammatory
TohogenolDehydration productReduced antimicrobial activity

Pharmacokinetic Considerations

  • Metabolism: Hepatic esterases hydrolyze acetate groups, releasing serratenediol.

  • Toxicity: Acetyl groups may reduce systemic toxicity compared to non-esterified forms .

Challenges and Future Directions

Research Gaps

  • Mechanism of Action: Limited data on specific molecular targets.

  • In Vivo Studies: Preclinical trials to assess efficacy and safety are lacking.

Opportunities

  • Synthetic Optimization: Development of scalable, cost-effective synthesis methods.

  • Nanoparticle Formulations: Enhancing bioavailability for targeted delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator